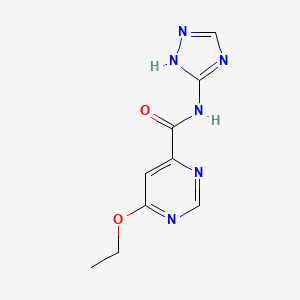

6-乙氧基-N-(1H-1,2,4-三唑-5-基)嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

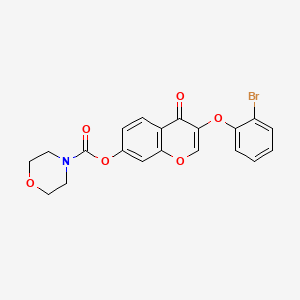

“6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These derivatives have been reported to exhibit promising anticancer activities . The compound’s structure includes a 1,2,4-triazole ring, which is an important active pharmaceutical scaffold. These scaffolds can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide” includes a 1,2,4-triazole ring, which is a heterocyclic compound containing three nitrogen atoms . The structure of these derivatives is confirmed by spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involving “6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide” include interactions with O- and N-nucleophiles . These reactions lead to the formation of high energy density compounds (HEDCs). The thermal stabilities of these compounds are probed by calculating the heats of formation (HOFs) using the G3MP2 method .科学研究应用

新型杂环化合物的合成

研究表明,合成具有良好生物活性的各种嘧啶和三唑嘧啶衍生物。例如,El-Agrody 等人(2000 年)合成了具有抗菌特性的萘并[1',2':5,6]吡喃并[2,3-d]嘧啶。类似地,Abu‐Hashem 等人(2020 年)开发了苯并二呋喃基衍生物,包括嘧啶,作为抗炎和镇痛剂,突出了它们的 COX-1/COX-2 抑制、镇痛和抗炎活性。Rahmouni 等人(2016 年)合成了表现出抗癌和抗 5-脂氧合酶特性的吡唑并嘧啶衍生物,展示了此类化合物在治疗癌症和炎症性疾病中的治疗潜力。

抗病毒应用

Hebishy 等人(2020 年)报道了基于苯甲酰胺的 5-氨基吡唑及其衍生物的合成,它们对 H5N1 禽流感病毒表现出显着的活性。这表明通过操纵嘧啶结构来开发新的抗病毒剂的潜在途径。

超分子化学

Fonari 等人(2004 年)探索了二氢嘧啶-2,4-(1H,3H)-二酮官能团在创建新型含冠氢键超分子组装体中的作用。他们的工作有助于理解如何利用嘧啶衍生物设计具有特定分子识别能力的新材料。

这些研究共同突出了嘧啶和三唑嘧啶衍生物的多样化学反应性和生物活性,包括“6-乙氧基-N-(1H-1,2,4-三唑-5-基)嘧啶-4-甲酰胺”。它们在开发具有独特超分子性质的新型治疗剂和材料中的潜在应用强调了此类化合物在科学研究中的重要性。

- 具有良好抗菌活性的吡喃并[2,3-d]嘧啶和吡喃并[3,2-e][1,2,4]三唑并[2,3-c]嘧啶衍生物的合成(El-Agrody 等人,2000 年)

- 新型苯并二呋喃基;1,3,5-三嗪;1,3,5-氧杂二氮杂卓;源自维斯那金酮和凯里宁酮的噻唑并嘧啶作为抗炎和镇痛剂的合成(Abu‐Hashem 等人,2020 年)

- 新型吡唑并嘧啶衍生物作为抗癌和抗 5-脂氧合酶剂的合成和生物学评价。(Rahmouni 等人,2016 年)

- 基于苯甲酰胺的 5-氨基吡唑及其稠合杂环的合成新途径,显示出显着的抗禽流感病毒活性(Hebishy 等人,2020 年)

- 二氢嘧啶-2,4-(1H,3H)-二酮官能团:适用于新型含冠氢键超分子组装体的模块(Fonari 等人,2004 年)

作用机制

Target of Action

The primary targets of this compound are human microglia and neuronal cells . It has been found to have promising neuroprotective and anti-inflammatory properties . The compound interacts with active residues of ATF4 and NF-kB proteins .

Mode of Action

The compound works by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound affects the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . By inhibiting these pathways, it can potentially prevent or slow disease progression by reducing neuronal death .

Result of Action

The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Action Environment

The environment can influence the action, efficacy, and stability of the compound. For example, the activation barrier of certain reactions can be overcome under heating conditions . .

属性

IUPAC Name |

6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O2/c1-2-17-7-3-6(10-4-11-7)8(16)14-9-12-5-13-15-9/h3-5H,2H2,1H3,(H2,12,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKHQVQQIPYBJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2394661.png)

![4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2394666.png)

![Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2394668.png)

![3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2394669.png)

![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide](/img/structure/B2394670.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide](/img/structure/B2394673.png)

![((3aR,4R,6R,6aR)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B2394679.png)